![molecular formula C19H15BrN2OS B2786178 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-75-6](/img/structure/B2786178.png)
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione (BECPT) is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BECPT is a member of the chromenopyrimidine family, which has been extensively studied for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is not fully understood. However, studies have suggested that 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione may exert its biological activities by inhibiting various enzymes and signaling pathways. For example, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to inhibit the activity of tyrosinase by binding to the copper ions present in the active site of the enzyme. 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to exhibit various biochemical and physiological effects. In vitro studies have suggested that 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione may induce apoptosis in cancer cells by activating the caspase-dependent pathway. 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has also been reported to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus and herpes simplex virus. In vivo studies have suggested that 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione may exhibit potent anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has several advantages for lab experiments. It is easy to synthesize and has been reported to exhibit potent biological activities. However, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione also has several limitations. It is relatively unstable and can degrade rapidly in the presence of light and air. 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione. One possible direction is to investigate the potential of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione as a therapeutic agent for the treatment of various diseases, including cancer and cardiovascular diseases. Another possible direction is to explore the structure-activity relationship of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione to identify more potent analogs. Additionally, the development of new synthetic methods for the preparation of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione and its analogs may also be an area of future research.
Métodos De Síntesis
The synthesis of 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves a multi-step process that has been reported in the literature. The initial step involves the condensation of 4-ethylphenylacetic acid with malonic acid in the presence of phosphorous oxychloride to form ethyl 4-ethylphenyl-2-oxobutanoate. The second step involves the reaction of ethyl 4-ethylphenyl-2-oxobutanoate with 4-hydroxycoumarin in the presence of sodium ethoxide to form 7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one. The final step involves the reaction of 7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one with thiourea in the presence of sodium hydroxide to form 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione.
Aplicaciones Científicas De Investigación
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to exhibit antitumor, antiviral, and antibacterial activities. In biochemistry, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to inhibit the activity of tyrosinase, an enzyme that plays a crucial role in melanin synthesis. In pharmacology, 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione has been reported to exhibit potent antioxidant and anti-inflammatory activities.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves the condensation of 4-ethylphenylacetic acid with 2-hydroxy-3,5-dibromobenzaldehyde to form a chalcone intermediate. The chalcone intermediate is then reacted with 2-amino-4,6-dibromopyrimidine and ammonium thiocyanate to form the final product.", "Starting Materials": [ "4-ethylphenylacetic acid", "2-hydroxy-3,5-dibromobenzaldehyde", "2-amino-4,6-dibromopyrimidine", "ammonium thiocyanate" ], "Reaction": [ "Step 1: Condensation of 4-ethylphenylacetic acid with 2-hydroxy-3,5-dibromobenzaldehyde in the presence of a base such as potassium carbonate to form the chalcone intermediate.", "Step 2: Reaction of the chalcone intermediate with 2-amino-4,6-dibromopyrimidine and ammonium thiocyanate in the presence of a catalyst such as triethylamine to form 7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] } | |
Número CAS |
872197-75-6 |
Nombre del producto |
7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Fórmula molecular |
C19H15BrN2OS |
Peso molecular |
399.31 |
Nombre IUPAC |
7-bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15BrN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |
Clave InChI |
YVPYOMPNYFITPR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



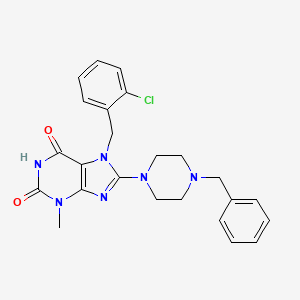

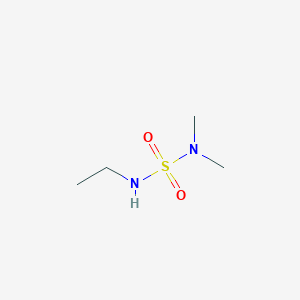
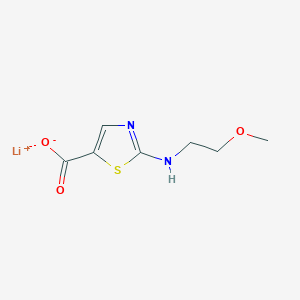

![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2786104.png)
![1-methyl-8-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2786105.png)

![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)
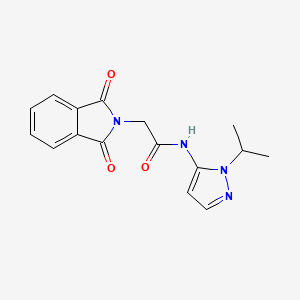
amino]butanoic acid](/img/structure/B2786114.png)
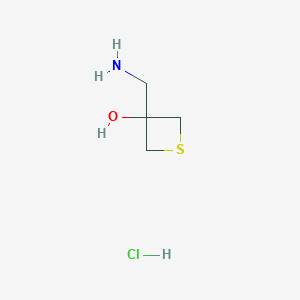
![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)
